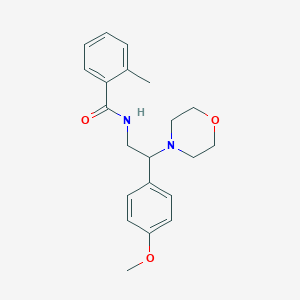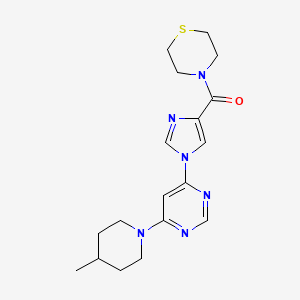
(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone is a complex organic molecule that contains several functional groups and rings, including a pyrrol ring, a pyrimidine ring, a piperazine ring, and a tetrahydrofuran ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrimidine nucleus is an essential base component of the genetic material of deoxyribonucleic acid and has demonstrated various biological activities .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrrol and pyrimidine rings contribute to the planarity of the molecule, while the piperazine and tetrahydrofuran groups add three-dimensionality .Scientific Research Applications
Antibacterial Activity and Enzyme Inhibition
This compound has shown promise in inhibiting bacterial enzymes, making it relevant for antibacterial drug development. Specifically:
- Enoyl ACP Reductase Inhibition : Several derivatives of this compound demonstrated significant inhibition of enoyl ACP reductase, an essential enzyme in bacterial fatty acid biosynthesis. This inhibition disrupts bacterial cell membrane formation and growth .
- Dihydrofolate Reductase (DHFR) Inhibition : The synthesized molecules also interacted with DHFR, a key enzyme involved in folate metabolism. DHFR inhibition disrupts nucleotide synthesis, affecting bacterial replication .
Antibacterial and Antitubercular Properties
Some derivatives of this compound exhibited strong antibacterial and antitubercular properties. These findings suggest potential applications in treating bacterial infections and tuberculosis .
Cytotoxic Activity Against Cancer Cells
While not directly related to bacterial research, it’s worth noting that certain derivatives (e.g., 22i and 22j) showed good cytotoxic activity against cancer cell lines .
Anti-Inflammatory and Analgesic Activities
Indole derivatives, including this compound, have been explored for their pharmacological effects. For instance:
- Compound 42 : (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited anti-inflammatory and analgesic activities .
- Compound 43 : (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide also showed similar properties .
Future Directions
properties
IUPAC Name |
[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-14-19-16(21-6-2-3-7-21)13-17(20-14)22-8-10-23(11-9-22)18(24)15-5-4-12-25-15/h2-3,6-7,13,15H,4-5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDDAFDPEXCJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3CCCO3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tetrahydro-2H-pyran-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2588453.png)
![5-[1-(3-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2588454.png)
![2-[(E)-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole](/img/structure/B2588456.png)
![3-[(4-Chlorophenyl)methyl]oxolan-3-amine](/img/structure/B2588458.png)
![3-(cyclopentanecarboxamido)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2588459.png)
![5-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2588461.png)


![3-Methyl-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,2-oxazole-4-carboxylic acid](/img/structure/B2588464.png)


![3-[(4-Benzo[b][1,4]benzoxazepin-6-ylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B2588470.png)

![7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2588472.png)